molecular formula C16H15N3O3S B5700838 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide

Cat. No. B5700838
M. Wt: 329.4 g/mol
InChI Key: GQDUMIRAQHZBEV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, commonly known as FACT, is a small molecule inhibitor of transcription factor binding to DNA. FACT has been shown to have potential in cancer treatment, as it can inhibit the growth of cancer cells.

Mechanism of Action

FACT inhibits the binding of transcription factors to DNA by binding to the FACT complex. The FACT complex is a protein complex that is involved in transcriptional elongation. By inhibiting the binding of transcription factors to DNA, FACT can inhibit the expression of genes that are involved in cell growth and division.
Biochemical and Physiological Effects:
FACT has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. FACT can also inhibit the migration and invasion of cancer cells. In addition, FACT can inhibit the replication of HIV by inhibiting the reverse transcriptase enzyme.

Advantages and Limitations for Lab Experiments

One advantage of FACT is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the lab. However, one limitation of FACT is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on FACT. One area of research is the development of more potent and selective FACT inhibitors. Another area of research is the exploration of the use of FACT in combination with other cancer treatments, such as immunotherapy. In addition, there is potential for the use of FACT in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis of FACT involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(2-furyl)acrylamide and N-(4-acetylamino)aniline to form FACT. The synthesis of FACT has been described in detail in various research papers.

Scientific Research Applications

FACT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FACT has also been shown to enhance the efficacy of chemotherapy drugs like cisplatin and carboplatin. In addition, FACT has been shown to have potential in the treatment of HIV, as it can inhibit the replication of the virus.

properties

IUPAC Name

(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11(20)17-12-4-6-13(7-5-12)18-16(23)19-15(21)9-8-14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H2,18,19,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDUMIRAQHZBEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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